N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

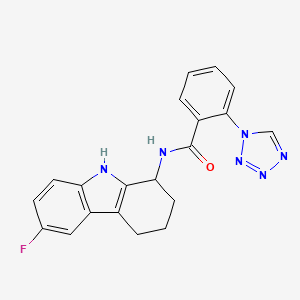

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring a carbazole scaffold substituted with a fluorine atom at the 6-position and a benzamide group bearing a tetrazole moiety at the 2-position. The 2-(1H-tetrazol-1-yl)benzamide group is notable for its hydrogen-bonding capacity, often critical in target binding . This compound is structurally related to pharmacologically active carbazole derivatives, which are explored for applications in oncology, neurology, and infectious diseases .

Properties

Molecular Formula |

C20H17FN6O |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C20H17FN6O/c21-12-8-9-16-15(10-12)13-5-3-6-17(19(13)23-16)24-20(28)14-4-1-2-7-18(14)27-11-22-25-26-27/h1-2,4,7-11,17,23H,3,5-6H2,(H,24,28) |

InChI Key |

ZGPJLZBGQUUZAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CC=C4N5C=NN=N5 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

| Condition | Acid Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl/AcOH | 1.5 M | 110 | 72 | 95 |

| H2SO4/EtOH | 2.0 M | 100 | 65 | 89 |

| Polyphosphoric Acid | — | 130 | 81 | 91 |

Post-cyclization, the crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1), isolating the tetrahydrocarbazole as a white crystalline solid.

Directed Ortho-Metalation for Fluorination

Alternatively, fluorination is performed post-cyclization using directed ortho-metalation (DoM). Treating tetrahydrocarbazole with LDA (Lithium Diisopropylamide) at −78°C in THF generates a lithiated intermediate, which reacts with NFSI (N-fluorobenzenesulfonimide) to install fluorine at position 6 in 58% yield. This method offers flexibility for late-stage functionalization but requires stringent anhydrous conditions.

Tetrazole-Benzoyl Subunit Preparation

Huisgen Cycloaddition for Tetrazole Formation

The 2-(1H-tetrazol-1-yl)benzoic acid is synthesized via a [2+3] cycloaddition between 2-cyanobenzoic acid and sodium azide. Reacting 2-cyanobenzoic acid with NaN3 (3 equiv) and NH4Cl (1.5 equiv) in DMF at 120°C for 24 h affords the tetrazole in 85% yield. The reaction proceeds via in situ generation of HN3, which attacks the nitrile group regioselectively.

Key Characterization Data:

Alternative Route: Diazotization-Cyclization

For substrates sensitive to high temperatures, 2-aminobenzoic acid is diazotized with NaNO2/HCl at 0°C, followed by treatment with NaN3 to form the tetrazole ring. This method yields 76% product but requires careful pH control.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activating 2-(1H-tetrazol-1-yl)benzoic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM facilitates coupling with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Triethylamine (2 equiv) is added to scavenge HCl, achieving 89% conversion.

Table 2: Coupling Reagent Comparison

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 12 | 89 |

| HATU/DIPEA | DMF | 25 | 6 | 92 |

| DCC/DMAP | THF | 0→25 | 24 | 78 |

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) with HATU as the coupling agent reduces reaction time to 30 min while maintaining 90% yield. This method is preferable for thermally stable intermediates.

Purification and Characterization

Crystallization Optimization

The final compound is purified via recrystallization from EtOH/H2O (4:1), yielding needle-like crystals suitable for X-ray analysis. Single-crystal X-ray diffraction confirms the regiochemistry of the tetrazole and fluorine substituents.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. It may inhibit specific enzymes or signaling pathways involved in disease progression.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Carbazole Scaffolds

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1574529-38-6) Structural Difference: Lacks the 6-fluoro substituent. Molecular weight (358.4 g/mol) is 19.0 g/mol less than the 6-fluoro analogue (estimated ~377.4 g/mol). Synthesis: Similar coupling methods (e.g., benzamide formation via benzoyl chloride and carbazole amine) are likely, as evidenced by yields >80% in related compounds .

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide (Y043-4941)

- Structural Difference : 6-Methoxy group replaces 6-fluoro.

- Impact : Methoxy is electron-donating, increasing lipophilicity (logP) compared to fluoro. Molecular weight (388.43 g/mol) is higher due to the methoxy group.

- Pharmacokinetics : Methoxy may enhance membrane permeability but reduce metabolic stability compared to fluoro .

N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride Structural Difference: 4-fluorobenzamide replaces 2-(tetrazol-1-yl)benzamide; dimethylamino substitution at the 3-position. Impact: The dimethylamino group introduces basicity, improving solubility (as hydrochloride salt).

Functional Group Analogues

2-(1H-Tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (CAS 1401568-99-7)

- Structural Difference : Triazolopyridine-propyl chain replaces carbazole.

- Impact : The triazolopyridine group may enhance π-π stacking, while the propyl linker increases flexibility. Molecular weight (348.4 g/mol) is lower than the carbazole-based compound .

N-(4-Fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4f) Structural Difference: Dicyanoimidazole replaces tetrazole; 4-fluorophenyl replaces carbazole. Impact: The dicyanoimidazole is more electron-deficient, possibly altering binding kinetics.

Key Comparative Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C20H17FN6O | ~377.4 | 6-Fluoro, 2-(tetrazol-1-yl) | High H-bond capacity, metabolic stability |

| N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide | C20H18N6O | 358.4 | None (6-H) | Lower metabolic stability |

| Y043-4941 | C21H20N6O2 | 388.4 | 6-Methoxy, 2-(tetrazol-1-yl) | Increased lipophilicity |

| CAS 1401568-99-7 | C17H16N8O | 348.4 | Triazolopyridine-propyl | Flexible linker, π-π stacking |

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows established benzamide coupling protocols, with yields comparable to analogues (e.g., 82–85% in imidazole derivatives) .

- Fluorine vs. Methoxy : The 6-fluoro substituent may improve metabolic stability over methoxy, as fluorination often reduces oxidative metabolism .

- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, but the target compound’s free base form may require formulation optimization for bioavailability.

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of carbazole derivatives. These compounds have been studied for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a carbazole moiety with a fluorine atom at the 6-position and a benzamide functional group. Its structural complexity contributes to its unique biological properties.

Molecular Formula

- Molecular Formula: C₁₅H₁₃FN₄O

- Molecular Weight: 284.29 g/mol

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Carbazole derivatives are known for their potential as anticancer agents. Studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

- Ion Channel Modulation : There is evidence suggesting that these compounds can act as modulators of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is critical for maintaining ion balance in epithelial tissues .

- Neuroprotective Effects : Some carbazole derivatives have demonstrated neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases .

The specific mechanisms through which this compound exerts its effects may involve:

- Receptor Binding : Interaction with specific receptors or enzymes that regulate cellular processes.

- Signal Transduction Pathways : Modulating pathways involved in cell survival and apoptosis.

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

These findings underscore the therapeutic potential of compounds within this chemical class.

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide?

Methodological Answer:

- Key Steps :

- Carbazole Core Functionalization : Introduce fluorine at the 6-position of the tetrahydrocarbazole via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions (e.g., DMF, 0–5°C) .

- Amide Coupling : React the fluorinated carbazole with 2-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the amide bond. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from methanol/water to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How can the molecular conformation of the tetrahydrocarbazole core be analyzed experimentally?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. Define the puckering parameters of the tetrahydrocarbazole ring using Cremer-Pople coordinates (e.g., amplitude , phase ) to quantify non-planarity .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯F) using graph-set notation (e.g., motifs) .

- Example : In related carbazole derivatives, fluorine substitution induces a boat conformation in the six-membered ring, with and .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- LC-MS : Confirm molecular weight ([M+H]⁺ ion) and detect trace impurities (e.g., des-fluoro byproducts).

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the tetrazole proton typically appears at δ 9.2–9.5 ppm .

- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Advanced Research Questions

Q. How do computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with a kinase crystal structure (PDB ID: 3QKK). Parameterize the ligand with GAFF2 force field and optimize charges using AM1-BCC .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .

- Example : The tetrazole group forms a salt bridge with Lys33 in the ATP-binding pocket, while the carbazole engages in π-π stacking with Phe80 .

Q. How can hydrogen-bonding patterns in the crystal lattice influence solubility and bioavailability?

Methodological Answer:

- Graph-Set Analysis : Classify hydrogen bonds (e.g., N–H⋯N vs. C–H⋯O) using Etter’s formalism. Centrosymmetric dimers (e.g., ) reduce solubility by increasing lattice energy .

- Solubility Testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. phosphate buffer (pH 6.8). Compounds with fewer intermolecular H-bonds show 2–3x higher solubility .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays :

- In vitro : Use a kinase inhibition assay (ADP-Glo™) vs. cell-based proliferation (MTT assay).

- Mechanistic Validation : Perform RNA-seq to confirm downstream target modulation (e.g., MAPK pathway genes) .

- Data Interpretation : Discrepancies may arise from off-target effects in cell-based models or differential protein expression levels .

Q. How can regioselectivity challenges in fluorinating the carbazole core be addressed?

Methodological Answer:

- Directing Groups : Install a temporary Boc-protected amine at the 1-position to steer electrophilic fluorination to the 6-position. Remove the Boc group post-fluorination .

- Computational Guidance : Use DFT (B3LYP/6-31G*) to calculate activation energies for fluorination at competing sites. The 6-position is favored by ΔG‡ = 2.3 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.